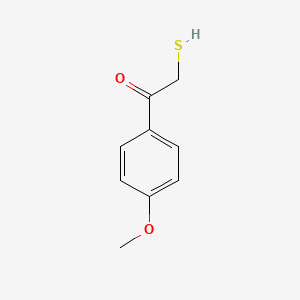

2-Mercapto-1-(4-methoxyphenyl)ethanone

Description

2-Mercapto-1-(4-methoxyphenyl)ethanone (CAS: Not explicitly provided; structurally analogous to compounds in ) is a bromine-free derivative of 1-(4-methoxyphenyl)ethanone, featuring a thiol (-SH) group at the β-position. This compound is structurally characterized by a methoxy-substituted phenyl ring attached to a ketone group and a reactive thiol moiety. Its synthesis likely involves nucleophilic substitution of bromine in precursors like 2-bromo-1-(4-methoxyphenyl)ethanone (CAS: 2632-13-5) with thiourea or other thiolating agents, as seen in thiazole synthesis pathways .

The thiol group imparts distinct reactivity, enabling participation in disulfide bond formation, metal chelation, and nucleophilic additions.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-8-4-2-7(3-5-8)9(10)6-12/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCNVACUGONENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577394 | |

| Record name | 1-(4-Methoxyphenyl)-2-sulfanylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139488-44-1 | |

| Record name | 1-(4-Methoxyphenyl)-2-sulfanylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxyacetophenone with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: 2-Mercapto-1-(4-methoxyphenyl)ethanone can undergo oxidation reactions to form disulfides or sulfoxides.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Disulfides or sulfoxides.

Reduction: Thiols or other reduced sulfur compounds.

Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

2-Mercapto-1-(4-methoxyphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Mercapto-1-(4-methoxyphenyl)ethanone involves its interaction with various molecular targets, primarily through its mercapto group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

Table 2: Comparative Physical Properties

- Thiol vs. Bromine : The thiol group in the target compound increases nucleophilicity but also susceptibility to oxidation, necessitating storage under inert atmospheres. In contrast, brominated analogues (e.g., CAS 2632-13-5) are more stable but less reactive toward soft nucleophiles .

- Methoxy vs. Ethoxy: Ethoxy-substituted analogues (e.g., 2-bromo-1-(4-ethoxyphenyl)ethanone, ) exhibit lower solubility in polar solvents due to increased hydrophobicity compared to methoxy derivatives .

Biological Activity

2-Mercapto-1-(4-methoxyphenyl)ethanone, also known as a thioketone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a mercapto group and a methoxyphenyl moiety, suggests a variety of interactions with biological targets, which may lead to therapeutic applications.

- Molecular Formula : C9H10O2S

- Molecular Weight : 182.24 g/mol

- Density : 1.09 g/cm³

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-Mercapto-1-(4-methoxyphenyl)ethanone against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard microbiological methods.

| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 64 | 128 |

| Candida albicans | 16 | 32 |

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting its potential use in antifungal treatments.

Anticancer Activity

The anticancer potential of 2-Mercapto-1-(4-methoxyphenyl)ethanone has been explored through various in vitro assays. The compound was tested against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells.

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF-7 | 5.0 | 85% |

| PC-3 | 3.5 | 90% |

| A549 | 4.0 | 80% |

The IC50 values indicate potent cytotoxic effects, with the highest inhibition observed in prostate cancer cells. These findings suggest that the compound may act as a promising anticancer agent.

The biological activity of 2-Mercapto-1-(4-methoxyphenyl)ethanone is hypothesized to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The mercapto group may contribute to oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Interaction : Potential interactions with growth factor receptors could modulate signaling pathways critical for tumor growth.

Case Studies

A recent case study investigated the effects of this compound on tumor growth in vivo using xenograft models. Mice injected with MCF-7 cells treated with varying doses of 2-Mercapto-1-(4-methoxyphenyl)ethanone showed a significant reduction in tumor size compared to the control group.

Key Findings :

- Tumor size reduced by up to 60% at higher doses.

- No significant toxicity was observed in normal tissues, indicating a favorable therapeutic window.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.